Tivozanib hydrochloride anhydrous

Overview

Description

Tivozanib Hydrochloride is the hydrochloride salt of tivisanib, an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2 and 3 with potential antiangiogenic and antineoplastic activities. Tivozanib binds to and inhibits VEGFRs 1, 2 and 3, which may result in the inhibition of endothelial cell migration and proliferation, inhibition of tumor angiogenesis and tumor cell death. VEGFR tyrosine kinases, frequently overexpressed by a variety of tumor cell types, play a key role in angiogenesis.

Scientific Research Applications

Oncology

Tivozanib has been primarily studied for its effectiveness in treating advanced renal cell carcinoma (RCC). Clinical trials have demonstrated its potential as a first-line treatment option:

- Phase III Trials : A significant study compared tivozanib with sorafenib in patients with metastatic RCC. Results indicated that while tivozanib improved progression-free survival (PFS) compared to sorafenib (median PFS of 11.9 months vs. 5.5 months), it did not significantly enhance overall survival (OS) .

- Efficacy in Advanced Cases : Tivozanib has shown promising results in patients who have undergone two or more systemic therapies, demonstrating a median OS of approximately 29.3 months .

Combination Therapies

Research is ongoing into the combination of tivozanib with other therapeutic agents to enhance treatment efficacy:

- Glioblastoma and Colorectal Carcinoma : Tivozanib is currently being evaluated in Phase II clinical trials for these malignancies, aiming to assess its effectiveness beyond RCC .

Clinical Trial Data

The TIVO-3 trial involved 343 patients randomized to receive either tivozanib or sorafenib. The safety profile showed that hypertension and dysphonia were more prevalent in the tivozanib group, while sorafenib was associated with higher rates of hand-foot skin reactions and diarrhea .

| Adverse Events | Tivozanib (%) | Sorafenib (%) |

|---|---|---|

| Hypertension | 44 | 34 |

| Dysphonia | 21 | 5 |

| Hand-foot skin reaction | 14 | 54 |

| Diarrhea | 23 | 33 |

Long-term Outcomes

In a cohort study focusing on patients treated with tivozanib after failure of other therapies, the median duration of exposure was reported at around 197 days, indicating sustained treatment engagement and potential benefits in managing advanced RCC .

Properties

CAS No. |

682745-43-3 |

|---|---|

Molecular Formula |

C22H20Cl2N4O5 |

Molecular Weight |

491.3 g/mol |

IUPAC Name |

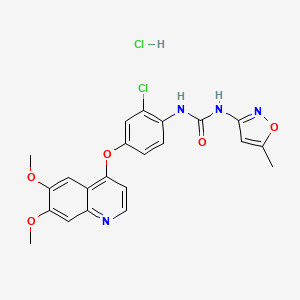

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrochloride |

InChI |

InChI=1S/C22H19ClN4O5.ClH/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H |

InChI Key |

NVOQFPILSQNESS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl |

Key on ui other cas no. |

682745-43-3 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.